Fsllry-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FSLLRY-NH2 est un peptide synthétique connu pour son rôle d'antagoniste sélectif du récepteur activé par la protéase 2 (PAR2). Ce récepteur est un récepteur couplé aux protéines G impliqué dans divers processus physiologiques et pathologiques, notamment l'inflammation, la douleur et la réparation tissulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

FSLLRY-NH2 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour garantir une pureté et un rendement élevés, impliquant souvent des étapes de purification supplémentaires telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

FSLLRY-NH2 subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il est relativement stable et ne participe pas facilement aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales .

Réactifs et conditions courants

Réactifs de couplage : N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Réactifs de déprotection : Acide trifluoroacétique (TFA)

Réactifs de clivage : TFA, souvent avec des piégeurs comme l'eau, le triisopropylsilane (TIS) et l'éthanedithiol (EDT).

Principaux produits

Le principal produit de la synthèse est le peptide this compound lui-même. Pendant la synthèse, des peptides protégés intermédiaires sont formés, qui sont finalement déprotégés et clivés pour donner le produit final .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la synthèse peptidique et les relations structure-activité.

Biologie : Investigue le rôle du PAR2 dans divers processus biologiques, notamment l'inflammation et la signalisation de la douleur.

Médecine : Explore des applications thérapeutiques potentielles dans des conditions telles que la douleur chronique, l'inflammation et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le PAR2 et les voies associées .

Mécanisme d'action

This compound exerce ses effets en se liant et en inhibant le PAR2. Ce récepteur est activé par clivage protéolytique, ce qui expose un ligand lié qui se lie de manière intramoléculaire au récepteur. This compound bloque cette activation, inhibant ainsi les voies de signalisation en aval telles que l'activation de la protéine kinase C (PKC) et des kinases régulées par le signal extracellulaire (ERK). Cette inhibition conduit à une réduction de l'inflammation, de la douleur et d'autres réponses physiologiques médiées par le PAR2 .

Applications De Recherche Scientifique

FSLLRY-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study peptide synthesis and structure-activity relationships.

Biology: Investigates the role of PAR2 in various biological processes, including inflammation and pain signaling.

Medicine: Explores potential therapeutic applications in conditions like chronic pain, inflammation, and cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting PAR2 and related pathways .

Mécanisme D'action

FSLLRY-NH2 exerts its effects by binding to and inhibiting PAR2. This receptor is activated by proteolytic cleavage, which exposes a tethered ligand that binds intramolecularly to the receptor. This compound blocks this activation, thereby inhibiting downstream signaling pathways such as the activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK). This inhibition leads to reduced inflammation, pain, and other physiological responses mediated by PAR2 .

Comparaison Avec Des Composés Similaires

Composés similaires

SLIGRL-NH2 : Un autre peptide agoniste du PAR2.

LSIGRL-NH2 : Une version modifiée de SLIGRL-NH2 avec des propriétés similaires.

FSY-NH2 : Un antagoniste sélectif du PAR2 similaire à FSLLRY-NH2

Unicité

This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du PAR2. Il a été largement étudié pour sa capacité à moduler les voies de signalisation médiées par le PAR2, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée .

Propriétés

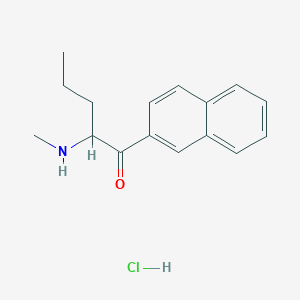

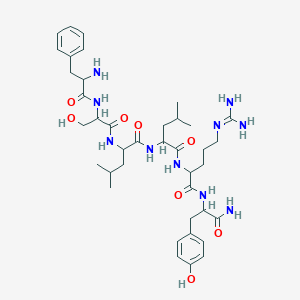

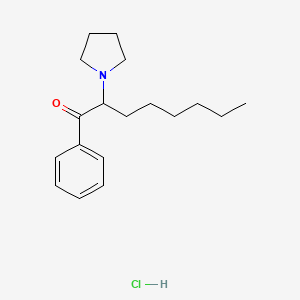

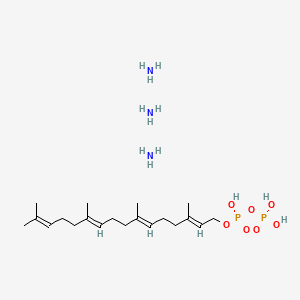

Formule moléculaire |

C39H60N10O8 |

|---|---|

Poids moléculaire |

797.0 g/mol |

Nom IUPAC |

N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44) |

Clé InChI |

KMSCNWHRNILNRJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10766346.png)

![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766357.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46R,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766365.png)

![(1S,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766377.png)

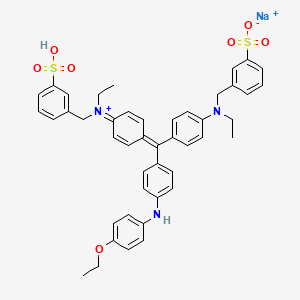

methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate](/img/structure/B10766390.png)

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,12R,13R,14Z,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766395.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766404.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59R)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766407.png)

![(3E,5R,7R,8R,10R,11R,12S,15R,16R,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766414.png)